molecular formula C16H12ClIO4 B3670201 (2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate

(2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate

Cat. No.: B3670201
M. Wt: 430.62 g/mol
InChI Key: XBSHZXDATJDHHU-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, an iodine atom, and a chlorobenzoate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxy Group:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

    Esterification: The final step involves the esterification of the phenol derivative with 3-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

(2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the formyl group allows for covalent bonding with nucleophilic sites, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4-formyl-6-iodophenyl) 2-chlorobenzoate
  • (2-Ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzoate
  • (2-Ethoxy-4-formyl-6-iodophenyl) 3-bromobenzoate

Uniqueness

(2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, formyl, iodine, and chlorobenzoate groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIO4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHZXDATJDHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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